Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents and biologically active molecules. The incorporation of an acrylate moiety onto this privileged heterocycle gives rise to pyrimidine acrylates, a class of compounds with significant potential in drug discovery, materials science, and chemical biology. This in-depth technical guide provides a comprehensive review of the primary synthetic pathways to pyrimidine acrylates. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings, strategic considerations, and practical execution of each synthetic route. Detailed experimental protocols, comparative data, and visual representations of reaction pathways are provided to empower researchers in the design and implementation of their synthetic strategies.
Introduction: The Significance of the Pyrimidine Acrylate Scaffold
The pyrimidine ring is a fundamental component of life, most notably as a constituent of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a wide array of pharmaceuticals, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] The acrylate functional group, a versatile Michael acceptor and polymerizable unit, imparts unique reactivity and functionality. The fusion of these two motifs in pyrimidine acrylates creates molecules with the potential for:
-
Covalent Inhibition: The electrophilic nature of the acrylate warhead can enable targeted covalent modification of biological macromolecules, a strategy employed in the design of highly potent and selective enzyme inhibitors.
-
Bioactive Polymers and Materials: The polymerizable acrylate handle allows for the incorporation of the biologically active pyrimidine scaffold into novel polymers for applications in drug delivery, biomaterials, and functional coatings.
-
Chemical Probes: Pyrimidine acrylates can serve as versatile chemical probes for activity-based protein profiling and other chemical biology applications.
This guide will explore the four principal synthetic strategies for accessing this valuable class of compounds:
-
Michael Addition: The conjugate addition of pyrimidines to acrylate derivatives.
-
Palladium-Catalyzed Cross-Coupling (Heck Reaction): The formation of a carbon-carbon bond between a halopyrimidine and an acrylate.
-
Direct O-Acylation of Hydroxypyrimidines: The esterification of a hydroxyl-substituted pyrimidine with acrylic acid or its derivatives.
-
Transesterification: The exchange of the alkoxy group of an existing acrylate ester with a hydroxypyrimidine.
Pathway I: Michael Addition of Pyrimidines to Acrylates
The Michael or conjugate addition is a classic and highly effective method for the formation of carbon-nitrogen bonds. In the context of pyrimidine acrylate synthesis, this pathway involves the addition of a pyrimidine nucleophile, typically at the N1 position, to an activated alkene such as an acrylate ester. This approach is particularly well-suited for the synthesis of N-alkylated pyrimidine derivatives.
Mechanistic Rationale and Causality
The reaction proceeds via the nucleophilic attack of a deprotonated pyrimidine on the β-carbon of the electron-deficient acrylate. The basicity of the pyrimidine nitrogen is a critical factor; therefore, the reaction is often catalyzed by a base to generate the more nucleophilic pyrimidine anion.
Key Experimental Choices and Their Rationale:
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the pyrimidine without competing in the Michael addition. Triethylamine (TEA) is a common and effective choice, as it is sufficiently basic to deprotonate the N-H of uracil and its derivatives but is too sterically hindered to act as a nucleophile.[4]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed to solubilize the pyrimidine starting materials and the polar intermediates.[4]
-
Control of Polymerization: Acrylates are prone to polymerization, especially at elevated temperatures. This can be mitigated by the portion-wise addition of the acrylate to the reaction mixture or by the inclusion of a radical inhibitor like hydroquinone, although the former is often sufficient.[4][5]
Visualizing the Michael Addition Pathway
// Reactants
Pyrimidine [label="Pyrimidine (e.g., Uracil)"];
Acrylate [label="Acrylate Ester"];
Base [label="Base (e.g., TEA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates and Products
Pyrimidine_Anion [label="Pyrimidine Anion"];
Enolate_Intermediate [label="Enolate Intermediate"];
Product [label="N1-Acrylate Pyrimidine Derivative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Flow
Pyrimidine -> Pyrimidine_Anion [label="Deprotonation"];
Base -> Pyrimidine_Anion;
{rank=same; Pyrimidine_Anion; Acrylate}
Pyrimidine_Anion -> Enolate_Intermediate [label="Nucleophilic Attack"];
Acrylate -> Enolate_Intermediate;
Enolate_Intermediate -> Product [label="Protonation"];
}
Michael Addition of a Pyrimidine to an Acrylate Ester.
Experimental Protocol: Michael Addition of Uracil to Ethyl Acrylate
This protocol is a representative example of the Michael addition approach.
Materials:
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add uracil (1.0 eq) and DMF (to a concentration of ~0.5 M).
-
Add triethylamine (1.2 eq) to the suspension.
-
Heat the mixture to 60 °C with stirring.
-
Add ethyl acrylate (1.1 eq) dropwise or in portions over 1 hour to the reaction mixture to minimize polymerization.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary: Michael Addition
| Pyrimidine Derivative | Acrylate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thymine | 2-Hydroxyethyl acrylate | TEA | MeCN | 60 | 7.5 | 98 | [5] |
| 5-Fluorouracil | 2-Hydroxyethyl acrylate | TEA | MeCN | 60 | 10 | 95 | [5] |
| Uracil | 2-Hydroxyethyl acrylate | TEA | MeCN | 60 | 20 | 85 | [5] |
Pathway II: Palladium-Catalyzed Cross-Coupling (Heck Reaction)
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex.[6] This methodology is highly valuable for the synthesis of C-substituted pyrimidine acrylates, which are not accessible through the Michael addition pathway.
Mechanistic Rationale and Causality
The catalytic cycle of the Heck reaction is well-established and involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine to form a Pd(II) complex.
-
Migratory Insertion: The acrylate coordinates to the palladium center, followed by insertion of the alkene into the Pd-pyrimidine bond.
-
β-Hydride Elimination: Elimination of a β-hydride from the alkyl-palladium intermediate regenerates the double bond, forming the pyrimidine acrylate product.
-
Reductive Elimination: The resulting palladium hydride complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.
Key Experimental Choices and Their Rationale:
-
Palladium Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligands, such as tri(o-tolyl)phosphine, can significantly impact the reaction's efficiency by stabilizing the palladium catalyst and promoting the desired reactivity.[7]
-
Base: An inorganic base like cesium carbonate (Cs₂CO₃) or an organic base such as triethylamine (Et₃N) is required to neutralize the hydrohalic acid generated during the catalytic cycle and facilitate the regeneration of the Pd(0) catalyst.[7][8]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are often used to ensure the solubility of the reactants and to allow for the higher reaction temperatures typically required for the Heck reaction.[7][8]
Visualizing the Heck Reaction Pathway
// Nodes in the catalytic cycle
Pd0 [label="Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ox_Add [label="Oxidative Addition\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
Mig_Ins [label="Migratory Insertion\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
Beta_Elim [label="β-Hydride Elimination\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reactants and Products
HaloPyrimidine [label="Halopyrimidine", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Acrylate [label="Acrylate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
Product [label="Pyrimidine Acrylate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Base [label="Base", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
HX [label="HX"];
// Catalytic Cycle
Pd0 -> Ox_Add [label="+ Halopyrimidine"];
Ox_Add -> Mig_Ins [label="+ Acrylate"];
Mig_Ins -> Beta_Elim [label="syn-addition"];
Beta_Elim -> Pd0 [label="+ Product\n+ HX"];
Base -> Pd0 [label="Regeneration"];
// Connections to reactants and products
HaloPyrimidine -> Ox_Add;
Acrylate -> Mig_Ins;
Beta_Elim -> Product;
Beta_Elim -> HX;
HX -> Base;
}
Catalytic Cycle of the Heck Reaction for Pyrimidine Acrylate Synthesis.
Experimental Protocol: Heck Coupling of a Bromopyrimidine with n-Butyl Acrylate
This protocol provides a general framework for the Heck coupling of a bromopyrimidine with an acrylate ester.
Materials:
-
Bromopyrimidine derivative
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Cesium carbonate (Cs₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopyrimidine (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMAc or NMP, n-butyl acrylate (1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq) to the flask via syringe.[8]
-
Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Heck Reaction
| Halopyrimidine | Acrylate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | n-Butyl Acrylate | Pd(dba)₂ | Phosphine-imidazolium salt | Cs₂CO₃ | DMAc | 120 | >95 | [8] |
| 3-Bromopyridine | Butyl Acrylate | Pd(OAc)₂ | Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 78 | [9] |
Pathway III: Direct O-Acylation of Hydroxypyrimidines
The direct esterification of a hydroxypyrimidine with acrylic acid or an activated derivative thereof represents a straightforward and atom-economical approach to pyrimidine-O-acrylates. Several classic esterification methods can be adapted for this purpose, with the choice of method depending on the stability and reactivity of the specific hydroxypyrimidine substrate.
Mechanistic Rationale and Causality
The core of this pathway is the nucleophilic attack of the hydroxyl group of the pyrimidine on an activated carbonyl of the acrylate precursor. The challenge often lies in activating the carboxylic acid without promoting side reactions.
Key Methodologies and Their Rationale:
-
Acyl Chloride Method: The use of acryloyl chloride is a highly reactive approach. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated. This method is fast and efficient but may not be suitable for sensitive substrates due to the harshness of the acyl chloride.[10][11]
-
Steglich Esterification: This mild and versatile method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][12] The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxypyrimidine. DMAP acts as an acyl transfer agent, further accelerating the reaction and suppressing side reactions.[12][13] This method is particularly advantageous for sterically hindered or acid-sensitive substrates.
-
Mitsunobu Reaction: This redox-condensation reaction allows for the esterification of alcohols under mild, neutral conditions.[2][14] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). The reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration for chiral hydroxypyrimidines.[14][15]
Visualizing the Steglich Esterification Pathway
// Reactants
Acrylic_Acid [label="Acrylic Acid"];
DCC [label="DCC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Hydroxypyrimidine [label="Hydroxypyrimidine"];
DMAP [label="DMAP (catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediates and Products
O_Acylisourea [label="O-Acylisourea Intermediate"];
Acyl_DMAP [label="Acyl-DMAP Intermediate"];
Product [label="Pyrimidine-O-Acrylate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
DCU [label="Dicyclohexylurea (DCU)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Reaction Flow
Acrylic_Acid -> O_Acylisourea;
DCC -> O_Acylisourea [label="Activation"];
O_Acylisourea -> Acyl_DMAP;
DMAP -> Acyl_DMAP [label="Acyl Transfer"];
Acyl_DMAP -> Product;
Hydroxypyrimidine -> Product [label="Nucleophilic Attack"];
O_Acylisourea -> DCU;
}
Mechanism of Steglich Esterification for Pyrimidine-O-Acrylate Synthesis.
Experimental Protocol: Steglich Esterification of a Hydroxypyrimidine with Acrylic Acid
This protocol provides a general procedure for the Steglich esterification.
Materials:
-
Hydroxypyrimidine derivative
-
Acrylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the hydroxypyrimidine (1.0 eq), acrylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pathway IV: Transesterification
Transesterification is an equilibrium process that involves the exchange of the alkoxy group of an ester with an alcohol. This method can be an effective route to pyrimidine acrylates, particularly when the corresponding hydroxypyrimidine is readily available and a simple alkyl acrylate (e.g., methyl or ethyl acrylate) is used as the acrylate source.
Mechanistic Rationale and Causality
The reaction is typically catalyzed by an acid, a base, or an organometallic compound. The equilibrium is driven towards the product side by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) through distillation.
Key Experimental Choices and Their Rationale:
-
Catalyst: A variety of catalysts can be employed, including strong acids (e.g., sulfuric acid), bases (e.g., sodium methoxide), or organometallic catalysts like dibutyltin oxide. The choice of catalyst depends on the stability of the substrates. For sensitive pyrimidine derivatives, milder catalysts may be necessary.
-
Reaction Conditions: The reaction is often performed at elevated temperatures to facilitate the distillation of the alcohol byproduct. The use of an azeotroping agent can also aid in the removal of the alcohol.
-
Driving the Equilibrium: The continuous removal of the alcohol byproduct is critical for achieving high yields. This is typically accomplished by distillation, often under reduced pressure.
Visualizing the Transesterification Pathway
// Reactants
Hydroxypyrimidine [label="Hydroxypyrimidine"];
Alkyl_Acrylate [label="Alkyl Acrylate (e.g., Methyl Acrylate)"];
Catalyst [label="Catalyst (Acid, Base, or Organometallic)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products
Product [label="Pyrimidine-O-Acrylate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Byproduct_Alcohol [label="Byproduct Alcohol (e.g., Methanol)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Reaction Flow
{rank=same; Hydroxypyrimidine; Alkyl_Acrylate}
Hydroxypyrimidine -> Product;
Alkyl_Acrylate -> Product [label="Transesterification"];
Catalyst -> Product;
Product -> Byproduct_Alcohol [dir=back, label="Equilibrium driven by removal"];
}
Transesterification for the Synthesis of Pyrimidine-O-Acrylates.
Experimental Protocol: Transesterification of a Hydroxypyrimidine with Methyl Acrylate
This protocol provides a general outline for a transesterification reaction.
Materials:
-
Hydroxypyrimidine derivative
-
Methyl acrylate (can also serve as the solvent)
-
Transesterification catalyst (e.g., dibutyltin oxide)
-
Polymerization inhibitor (e.g., hydroquinone monomethyl ether)
-
Distillation apparatus
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a distillation head, add the hydroxypyrimidine (1.0 eq), a large excess of methyl acrylate, the catalyst (e.g., dibutyltin oxide, 0.01-0.05 eq), and a polymerization inhibitor.
-
Heat the reaction mixture to reflux.
-
Slowly distill off the methanol-methyl acrylate azeotrope to drive the equilibrium towards the product.
-
Monitor the reaction progress by analyzing the distillate composition (e.g., by GC) or by TLC analysis of the reaction mixture.
-
Once the reaction is complete, cool the mixture.
-
Remove the excess methyl acrylate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Conclusion and Future Outlook
The synthesis of pyrimidine acrylates is a dynamic field with a range of reliable and versatile methods at the disposal of the synthetic chemist. The choice of the optimal synthetic pathway is dictated by the desired substitution pattern on the pyrimidine ring and the nature of the acrylate moiety.
-
Michael addition offers a robust route to N-substituted pyrimidine acrylates.
-
The Heck reaction provides access to C-substituted derivatives that are otherwise difficult to synthesize.
-
Direct O-acylation methods, particularly the Steglich esterification, are well-suited for the synthesis of pyrimidine-O-acrylates from hydroxypyrimidines.
-
Transesterification presents a viable alternative, especially for large-scale synthesis where cost-effectiveness is a key consideration.
Future advancements in this area will likely focus on the development of more sustainable and efficient catalytic systems, including biocatalysis and flow chemistry approaches. The exploration of novel pyrimidine acrylate derivatives as covalent inhibitors, functional monomers, and chemical probes will undoubtedly continue to be a fruitful area of research, with significant implications for drug discovery and materials science.
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N-acylation of an amide using acryloyl chloride. ChemSpider Synthetic Pages. [Link]
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Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Polymer Chemistry. [Link]
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Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. Scilit. [Link]
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